Modulation of PPARγ Covalent Engagement via Differential N-Aryl Substituent Bulk
The 2-chloro-5-nitrobenzamide pharmacophore covalently modifies Cys285 in the PPARγ ligand-binding domain, and the N-aryl substituent governs binding pocket complementarity. GW9662 (N-phenyl) exhibits an IC50 of 3.3 nM for human PPARγ, while T0070907 (N-4-pyridyl) achieves an IC50 of 1 nM, with functional selectivity of >800-fold over PPARα and PPARδ . The 2-benzoyl-4-methylphenyl substituent of the target compound introduces a substantially larger aromatic surface (394.8 vs. 276.6 g/mol) and a hydrogen-bond-accepting ketone. Although direct PPARγ IC50 data for this specific compound are not publicly reported, SAR studies across the 2-chloro-5-nitrobenzamide series demonstrate that N-aryl modifications of this magnitude can shift potency by >100-fold and can switch functional activity from inverse agonism to agonism [1].
| Evidence Dimension | PPARγ antagonist potency (cell-free assay) |
|---|---|
| Target Compound Data | Not directly reported; predicted altered IC50 based on N-aryl SAR |
| Comparator Or Baseline | GW9662 (N-phenyl): IC50 3.3 nM; T0070907 (N-4-pyridyl): IC50 1 nM |
| Quantified Difference | N/A; predicted to differ from GW9662/T0070907 by >10-fold based on steric/electronic N-aryl modulation class trends |
| Conditions | Human PPARγ cell-free assay; literature IC50 values |
Why This Matters
For laboratories developing PPARγ tool compounds with divergent selectivity profiles, this specific N-aryl variant may provide binding kinetics and functional selectivity unattainable with GW9662 or T0070907, as even minor N-aryl changes have been shown to invert functional activity.
- [1] Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. scite.ai. Note: Describes SAR of 2-chloro-5-nitrobenzamide N-aryl modifications on PPARγ functional activity. View Source
